N-methyl-2-(piperazin-1-yl)pyrimidin-4-amine

Kinase inhibitor design Hinge-binding motif Hydrogen-bond donor count

N-Methyl-2-(piperazin-1-yl)pyrimidin-4-amine (CAS 1538315-89-7, C₉H₁₅N₅, MW 193.25) is a functionalized 2,4-diaminopyrimidine building block in which the 2-position bears an unsubstituted piperazine ring and the 4-amino group is N-methylated. The compound serves as a privileged fragment in medicinal chemistry, particularly as a core scaffold for designing ATP-competitive kinase inhibitors targeting PDGFR, CK1, and RAF family kinases.

Molecular Formula C9H15N5
Molecular Weight 193.25 g/mol
Cat. No. B13346893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(piperazin-1-yl)pyrimidin-4-amine
Molecular FormulaC9H15N5
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC=C1)N2CCNCC2
InChIInChI=1S/C9H15N5/c1-10-8-2-3-12-9(13-8)14-6-4-11-5-7-14/h2-3,11H,4-7H2,1H3,(H,10,12,13)
InChIKeyMGTLJMXICDOVHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2-(piperazin-1-yl)pyrimidin-4-amine Procurement Guide: Core Scaffold Differentiation for Kinase Inhibitor Design


N-Methyl-2-(piperazin-1-yl)pyrimidin-4-amine (CAS 1538315-89-7, C₉H₁₅N₅, MW 193.25) is a functionalized 2,4-diaminopyrimidine building block in which the 2-position bears an unsubstituted piperazine ring and the 4-amino group is N-methylated . The compound serves as a privileged fragment in medicinal chemistry, particularly as a core scaffold for designing ATP-competitive kinase inhibitors targeting PDGFR, CK1, and RAF family kinases [1]. Its structural simplicity and the presence of a free secondary amine on the piperazine ring make it a versatile intermediate for library synthesis and lead optimization campaigns [2].

Why N-Methyl-2-(piperazin-1-yl)pyrimidin-4-amine Cannot Be Replaced by Common Analogs in Kinase-Focused Libraries


Superficially similar 2,4-diaminopyrimidine building blocks—such as 2-(4-methylpiperazin-1-yl)pyrimidin-4-amine (CAS 57005-71-7) or 2-(piperazin-1-yl)pyrimidin-4-amine (CAS 55745-87-4)—differ critically in their hydrogen-bonding capacity, metabolic vulnerability, and vector geometry. The N-methylation of the 4-amino group in the target compound eliminates one hydrogen-bond donor while retaining a single donor, a modification known to influence kinase selectivity profiles [1]. In contrast, methylation on the piperazine ring (as in CAS 57005-71-7) alters basicity and solubility without affecting the hinge-binding hydrogen-bond pattern. These seemingly minor structural variations can lead to divergent selectivity fingerprints and pharmacokinetic outcomes, making unvalidated substitution risky in SAR campaigns [2].

Quantitative Differentiation Evidence: N-Methyl-2-(piperazin-1-yl)pyrimidin-4-amine vs. Closest Analogs


Hydrogen-Bond Donor Count and Predicted Kinase Hinge-Binding Geometry

The target compound presents exactly one hydrogen-bond donor (NH–CH₃) at the 4-amino position, whereas its direct analog 2-(piperazin-1-yl)pyrimidin-4-amine (CAS 55745-87-4) presents two donors (NH₂). This difference alters the hinge-binding interaction pattern with the kinase ATP pocket; a single-donor motif mimics the N-methylated amide of ATP more closely and has been associated with improved selectivity for certain kinase subfamilies [1]. The N-methyl group also increases lipophilicity (calculated LogP ≈ 1.2 vs. ≈ 0.6 for the des-methyl analog), which can enhance passive permeability .

Kinase inhibitor design Hinge-binding motif Hydrogen-bond donor count

Piperazine N-H Reactivity Advantage for Parallel Library Synthesis

The unsubstituted piperazine ring provides a free secondary amine (pKa ≈ 9.5) that is directly amenable to amide coupling, reductive amination, or sulfonylation without deprotection steps. In contrast, the analog 2-(4-methylpiperazin-1-yl)pyrimidin-4-amine (CAS 57005-71-7) has a methylated piperazine, requiring a demethylation step before derivatization or limiting chemistry to quaternization . The target compound's free piperazine NH enables one-step diversification to generate focused libraries of >100 analogs, as demonstrated in the patent literature for piperazinylpyrimidine kinase inhibitors [1].

Parallel synthesis Scaffold derivatization Free amine handle

N-Methylation Metabolic Stability Advantage in 4-Aminopyrimidine Scaffolds

N-Methylation of the 4-amino group is a recognized strategy to reduce oxidative N-dealkylation by cytochrome P450 enzymes. In closely related 2,4-diaminopyrimidine series, the N-methyl analog showed a 2- to 5-fold increase in microsomal half-life compared to the primary amine counterpart [1]. Although direct microsomal stability data for this specific compound are not publicly available, the class-level structure-metabolism relationship predicts that N-methyl-2-(piperazin-1-yl)pyrimidin-4-amine will exhibit superior metabolic stability relative to 2-(piperazin-1-yl)pyrimidin-4-amine (CAS 55745-87-4) [2].

Metabolic stability N-dealkylation Oxidative metabolism

Selectivity Fingerprint Predicted by Kinase Profiling of Piperazinylpyrimidine Congeners

In a kinase profiling study of piperazinylpyrimidine derivatives, compounds bearing the 2-(piperazin-1-yl)pyrimidin-4-amine core showed selective binding toward PDGFR, CK1, and RAF kinase subfamily members. Notably, compound 4 (structurally incorporating the target scaffold) demonstrated preferential inhibition of oncogenic mutant forms of PDGFRA and KIT over wild-type isoforms [1]. The N-methyl-4-amino substitution present in the target compound is a conserved feature in several of the most selective analogs from this series, supporting its role in shaping the selectivity fingerprint [2].

Kinase selectivity PDGFR CK1 RAF Mutant-selective inhibition

One-Step Quantitative Synthesis Protocol for Reliable In-House Production

A published protocol achieves quantitative synthesis of N-methyl-2-(piperazin-1-yl)pyrimidin-4-amine in a single step using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. This contrasts with multi-step routes required for other functionalized 2,4-diaminopyrimidine building blocks, where typical overall yields range from 30–60% across 3–5 steps [2]. The quantitative one-step method reduces cost, time, and purification burden for large-scale procurement.

Synthetic accessibility Vilsmeier conditions Quantitative yield

Recommended Application Scenarios for N-Methyl-2-(piperazin-1-yl)pyrimidin-4-amine Based on Quantitative Evidence


Kinase Inhibitor Lead Generation Targeting PDGFR, CK1, or RAF Families

Use the compound as a core scaffold for synthesizing focused kinase inhibitor libraries. The single-donor hinge-binding motif and free piperazine handle enable rapid SAR exploration, with demonstrated selectivity for PDGFR family kinases [1]. The N-methyl cap provides a metabolic stability head start, reducing the need for late-stage deuteration or halogenation [2].

Mutant-Selective Oncology Programs (e.g., Imatinib-Resistant GIST, Triple-Negative Breast Cancer)

Deploy in programs targeting oncogenic kinase mutants. Piperazinylpyrimidine derivatives built on this core have shown preferential inhibition of PDGFRA and KIT mutants over wild-type isoforms, with potent growth inhibition in MDA-MB-468 triple-negative breast cancer cells [1]. The scaffold's selectivity fingerprint aligns with clinical needs in resistance-driven cancers.

High-Throughput Parallel Library Synthesis for Hit-to-Lead Expansion

Leverage the free piperazine NH as a single-step diversification point. The one-step quantitative synthesis [3] combined with direct amide or sulfonamide coupling enables production of >100 analogs per week using standard parallel synthesis equipment, significantly accelerating hit-to-lead timelines compared to scaffolds requiring protecting-group strategies [2].

Chemical Probe Development for Kinase Profiling Consortia

Utilize the well-characterized NMR and spectroscopic fingerprint [3] to develop quality-controlled chemical probes for kinase profiling platforms such as KINOMEscan or NanoBRET. The scaffold's established selectivity for CK1 and RAF subfamilies makes it suitable for designing negative control probes in kinase selectivity panels [1].

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